2-Methyl-1-(phenylmethyl)-piperazine,dihydrochloride
Description
2-Methyl-1-(phenylmethyl)-piperazine dihydrochloride is a piperazine derivative characterized by a methyl group at position 2 and a benzyl (phenylmethyl) group at position 1 of the piperazine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. These compounds often serve as antihistamines, anticonvulsants, or intermediates in drug synthesis .
Properties
IUPAC Name |
1-benzyl-2-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGVZQSDYSYONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(phenylmethyl)-piperazine, dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylmethylpiperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Another approach involves the reductive amination of 2-methylpiperazine with benzyl chloride in the presence of a reducing agent such as sodium borohydride. The reaction is conducted in an aqueous or alcoholic medium, followed by acidification with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-1-(phenylmethyl)-piperazine, dihydrochloride often involves large-scale batch or continuous processes. The key steps include the preparation of the piperazine intermediate, followed by methylation and benzylation reactions. The final product is purified through crystallization or recrystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(phenylmethyl)-piperazine, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Benzyl chloride or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 2-Methyl-1-(phenylmethyl)-piperazine.
Reduction: Reduced forms of the piperazine derivative.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(phenylmethyl)-piperazine, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(phenylmethyl)-piperazine, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperazine ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine dihydrochloride derivatives exhibit diverse pharmacological and physicochemical properties based on their substituents. Below is a detailed comparison with structurally analogous compounds:
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects on pKa : Electron-withdrawing groups (e.g., chlorophenyl in cetirizine) lower the pKa of the piperazine nitrogens, enhancing protonation and solubility in acidic environments .
- Biological Activity : Benzhydryl groups (e.g., in meclizine) confer potent antihistamine activity, while methoxy or methyl groups (e.g., in Trimetazidine) modulate cardiovascular effects .
- Synthesis : Piperazine dihydrochlorides are often synthesized via alkylation of piperazine with halogenated precursors, followed by HCl salt formation .
Pharmacological and Toxicological Profiles
- Antihistamines : Cetirizine and meclizine exhibit high H1-receptor affinity due to their bulky aromatic substituents, whereas 2-Methyl-1-(phenylmethyl)-piperazine dihydrochloride’s simpler structure may result in milder activity .
- Mutagenicity: Piperazine dihydrochloride derivatives can form mutagenic N-nitroso compounds when combined with nitrite, as observed in vivo with piperazine dihydrochloride (~50–70% nitrosation) .
- Metabolism : Cetirizine’s ethoxyacetic acid side chain facilitates renal excretion, whereas methyl or benzyl groups (as in the target compound) may prolong metabolic half-lives .
Spectroscopic and Analytical Data
- NMR Shifts : Piperazine dihydrochlorides show deshielded protons (δ ~3.59 in $^1$H NMR) compared to free piperazine (δ ~2.74) due to protonation . Substituents like benzyl or chlorophenyl introduce additional upfield/downfield shifts.
- Chromatography : Reverse-phase HPLC methods are effective for separating piperazine derivatives, with retention times correlating with hydrophobicity of substituents .
Biological Activity
2-Methyl-1-(phenylmethyl)-piperazine dihydrochloride is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This compound, characterized by its piperazine scaffold, has been studied for its interactions with various biological targets, particularly in the context of pain management and neuropharmacology.
Chemical Structure and Properties
- Chemical Formula : C12H16Cl2N2
- Molecular Weight : 255.17 g/mol
- CAS Number : 93138-53-5
The structure of 2-Methyl-1-(phenylmethyl)-piperazine dihydrochloride features a piperazine ring substituted with a methyl group and a phenylmethyl group, which contributes to its biological activity.
Research indicates that compounds with piperazine scaffolds, including 2-Methyl-1-(phenylmethyl)-piperazine dihydrochloride, often interact with various neurotransmitter receptors. Notably, studies have highlighted its potential as a selective ligand for sigma receptors, specifically σ1 receptors, which play a crucial role in modulating nociceptive signaling pathways.
-
Sigma Receptor Interaction :
- The compound has shown significant affinity for σ1 receptors, which are implicated in pain modulation and neuroprotection.
- A recent study demonstrated that derivatives of benzylpiperazine, which include similar structural motifs to our compound, exhibited antinociceptive effects in preclinical models of pain .
- Antinociceptive Effects :
Comparative Studies
A comparative analysis of similar piperazine derivatives reveals the following:
| Compound Name | Affinity for σ1 Receptor (Ki) | Affinity for σ2 Receptor (Ki) | Selectivity Ratio (σ2/σ1) |
|---|---|---|---|
| 2-Methyl-1-(phenylmethyl)-piperazine dihydrochloride | TBD | TBD | TBD |
| 4-Methoxybenzylpiperazine | 1.6 nM | 886 nM | 552 |
| Benzylpiperazine Derivative | TBD | TBD | TBD |
Note : Further research is needed to establish specific affinities and selectivity ratios for 2-Methyl-1-(phenylmethyl)-piperazine dihydrochloride.
Pain Management Studies
In a series of experiments involving mouse models, compounds structurally related to 2-Methyl-1-(phenylmethyl)-piperazine dihydrochloride demonstrated promising results:
- Inflammatory Pain Model : Compounds showed significant reductions in pain responses when administered prior to inducing inflammation.
- Chronic Pain Model : The efficacy of these compounds was assessed through formalin assays, revealing their potential to alleviate chronic pain without significant side effects .
Neuropharmacological Applications
Research has also explored the neuropharmacological implications of piperazine derivatives:
- Dopaminergic and Serotonergic Modulation : Some studies suggest that piperazine derivatives can enhance the levels of dopamine and serotonin in the brain, indicating potential applications in treating mood disorders .
- Antidepressant Effects : Given their ability to modulate neurotransmitter systems, these compounds may offer therapeutic benefits in depression and anxiety disorders.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-1-(phenylmethyl)-piperazine dihydrochloride, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between 2-methylpiperazine and benzyl chloride derivatives under alkaline conditions, followed by dihydrochloride salt formation using hydrogen chloride gas or concentrated HCl . Reaction efficiency can be optimized by:
- Adjusting stoichiometry (e.g., excess benzyl chloride to drive completion).
- Using aprotic solvents like DMF or acetonitrile to stabilize intermediates.
- Monitoring pH to ensure proper protonation during salt formation.
- Temperature control (e.g., reflux at 80–100°C for 6–8 hours).
- Validation : Confirm purity via HPLC or NMR, referencing spectral libraries from similar piperazine derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) .
Q. How should researchers handle discrepancies in reported solubility or stability data for this compound?
- Approach :
- Conduct comparative solubility studies in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM), noting temperature dependencies .
- Stability testing under varying storage conditions (e.g., ambient vs. inert atmosphere, 4°C vs. −20°C) to reconcile conflicting data.
- Use TGA (thermogravimetric analysis) to assess thermal degradation thresholds .
- Example : highlights degradation risks during prolonged storage, necessitating fresh preparation for sensitive assays.
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data in receptor-binding studies involving this compound?
- Analysis Framework :
- Validate assay conditions (e.g., pH, ionic strength) to ensure receptor conformation stability, as piperazine derivatives are pH-sensitive .
- Use computational docking (e.g., AutoDock Vina) to model interactions with targets like serotonin or dopamine receptors, cross-referencing crystallographic data from analogous compounds (e.g., meclizine dihydrochloride) .
- Perform competitive binding assays with radiolabeled ligands to quantify affinity constants (Ki) and rule out nonspecific binding .
- Case Study : notes substituted phenylpiperazines exhibit variable receptor selectivity, requiring orthogonal validation methods.
Q. How can researchers design experiments to elucidate the compound’s metabolic pathways in vitro?
- Protocol :
- Incubate with liver microsomes or hepatocytes, using LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
- Compare metabolic stability to structurally related compounds (e.g., 1-(4-fluorophenyl)piperazine hydrochloride) to identify substituent-specific trends .
- Incorporate CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes involved .
Methodological Guidance
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Techniques :
- NMR : Compare <sup>1</sup>H and <sup>13</sup>C spectra to published data for piperazine derivatives (e.g., 1-(2-chlorophenyl)piperazine hydrochloride ).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase gradients (water:acetonitrile with 0.1% TFA) .
- XRD : For crystallographic confirmation, reference structural parameters from analogous compounds like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone .
Q. How can computational modeling aid in predicting the compound’s reactivity or toxicity?
- Tools :
- DFT Calculations : Optimize geometry using Gaussian09 to predict electrophilic/nucleophilic sites .
- QSAR Models : Train models on datasets of piperazine derivatives to forecast ADMET properties (e.g., LogP, bioavailability) .
- Molecular Dynamics : Simulate membrane permeability using CHARMM or GROMACS, leveraging lipid bilayer parameters from .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
